molecular formula C5H9NO3 B11795950 (R)-5-(Hydroxymethyl)morpholin-3-one

(R)-5-(Hydroxymethyl)morpholin-3-one

Cat. No.: B11795950
M. Wt: 131.13 g/mol
InChI Key: FOJNXDWRHDVNIW-SCSAIBSYSA-N
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Description

®-5-(Hydroxymethyl)morpholin-3-one is a chemical compound with the molecular formula C5H9NO3 It is a derivative of morpholine, a heterocyclic amine, and features a hydroxymethyl group attached to the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-(Hydroxymethyl)morpholin-3-one typically involves the reaction of morpholine with formaldehyde under controlled conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the hydroxymethyl group. The reaction conditions, including temperature and pH, are carefully monitored to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of ®-5-(Hydroxymethyl)morpholin-3-one may involve large-scale batch or continuous processes. The use of advanced reactors and purification techniques, such as distillation and crystallization, ensures the efficient production of the compound. The scalability of the synthesis process is crucial for meeting the demands of various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

®-5-(Hydroxymethyl)morpholin-3-one undergoes several types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form a primary alcohol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Primary alcohols.

    Substitution: Various substituted morpholine derivatives, depending on the reagents used.

Scientific Research Applications

®-5-(Hydroxymethyl)morpholin-3-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biological processes and as a probe for studying enzyme activity.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-5-(Hydroxymethyl)morpholin-3-one involves its interaction with specific molecular targets and pathways For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells The hydroxymethyl group plays a crucial role in its binding affinity and specificity towards these targets

Comparison with Similar Compounds

Similar Compounds

    ®-6-(Hydroxymethyl)morpholin-3-one: A closely related compound with a hydroxymethyl group at a different position on the morpholine ring.

    Morpholine: The parent compound without the hydroxymethyl group.

    N-Methylmorpholine: A derivative with a methyl group attached to the nitrogen atom.

Uniqueness

®-5-(Hydroxymethyl)morpholin-3-one is unique due to the specific position of the hydroxymethyl group, which imparts distinct chemical and biological properties. This positional isomerism can lead to differences in reactivity, binding affinity, and overall functionality compared to similar compounds.

Properties

Molecular Formula

C5H9NO3

Molecular Weight

131.13 g/mol

IUPAC Name

(5R)-5-(hydroxymethyl)morpholin-3-one

InChI

InChI=1S/C5H9NO3/c7-1-4-2-9-3-5(8)6-4/h4,7H,1-3H2,(H,6,8)/t4-/m1/s1

InChI Key

FOJNXDWRHDVNIW-SCSAIBSYSA-N

Isomeric SMILES

C1[C@H](NC(=O)CO1)CO

Canonical SMILES

C1C(NC(=O)CO1)CO

Origin of Product

United States

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